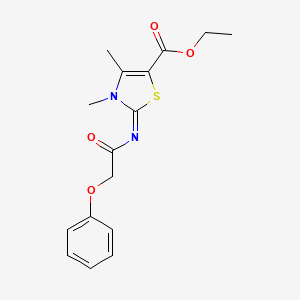
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is not fully understood. However, it is believed that this compound acts as a psychostimulant by increasing the release of dopamine, serotonin, and noradrenaline in the brain. This compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and anorexia. This compound has also been shown to produce rewarding effects, indicating its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone in lab experiments is its ability to selectively interact with various neurotransmitter systems. This allows researchers to investigate the specific effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to prevent the misuse of this compound in their experiments.
Orientations Futures
There are several future directions for the study of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone. One direction is to investigate the long-term effects of this compound on behavior and cognition. Another direction is to develop analogs of this compound that have improved pharmacological properties. Finally, the potential therapeutic uses of this compound in the treatment of various neurological disorders should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to interact with various neurotransmitter systems and produce various biochemical and physiological effects. While this compound has advantages for lab experiments, researchers must take precautions to prevent its potential for abuse. There are several future directions for the study of this compound, including investigating its long-term effects and developing analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone involves the reaction between 1-benzylpiperazine and 2-chloro-1-(benzylthio)ethanone in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be determined by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone has been studied for its potential use in scientific research as a tool to investigate the central nervous system. This compound has been shown to interact with various neurotransmitter systems such as dopamine, serotonin, and noradrenaline. This compound has also been used in animal models to study the effects of psychostimulants on behavior and cognition.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(18-26-17-20-10-5-2-6-11-20)23-13-7-12-21(14-23)16-25-15-19-8-3-1-4-9-19/h1-6,8-11,21H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIZDKUEZPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2787909.png)

![1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2787911.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2787916.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)
![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2787925.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2787930.png)